5-Undecanol
Overview
Description
5-Undecanol: is a fatty alcohol with the chemical formula C₁₁H₂₄O . It is a colorless, water-insoluble liquid with a melting point of approximately -4°C and a boiling point of around 139-140°C under reduced pressure 5-Undecyl alcohol or 5-Hydroxy undecane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Undecanal: One common method for synthesizing 5-Undecanol is the reduction of undecanal, the corresponding aldehyde.
Hydroformylation of 1-Decene: Another method involves the hydroformylation of 1-decene followed by hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanal. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Undecanol can undergo oxidation to form undecanoic acid.
Esterification: This compound can react with carboxylic acids or their derivatives to form esters.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Esterification: Carboxylic acids, acid catalysts (sulfuric acid, p-toluenesulfonic acid).
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Undecanoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: 5-Undecyl chloride.
Scientific Research Applications
Chemistry: 5-Undecanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .
Biology: In biological research, this compound is used as a solvent and a reagent in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .
Medicine: Although not widely used in medicine, this compound has been investigated for its potential antifungal activity. It has shown efficacy against certain yeast strains, making it a candidate for further research in antifungal treatments .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors due to its pleasant odor. It is also employed in the production of detergents and emulsifiers .
Mechanism of Action
The primary mechanism of action of 5-Undecanol involves its ability to disrupt cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can inhibit the function of membrane-associated proteins and enzymes, leading to cell death in microorganisms . Additionally, this compound has been shown to inhibit the plasma membrane H⁺-ATPase, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Decanol (C₁₀H₂₂O): Decanol is another fatty alcohol with similar properties but a shorter carbon chain.
Dodecanol (C₁₂H₂₆O): Dodecanol has a longer carbon chain and exhibits fungistatic rather than fungicidal activity.
Uniqueness of 5-Undecanol: this compound stands out due to its potent fungicidal activity against yeast strains such as Saccharomyces cerevisiae. Its ability to disrupt cell membranes and inhibit membrane-associated enzymes makes it a valuable compound for antimicrobial research .
Properties
IUPAC Name |
undecan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFOZHPCKQPZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871383 | |
Record name | Undecan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-70-2 | |
Record name | 5-Undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37493-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecan-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Undecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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